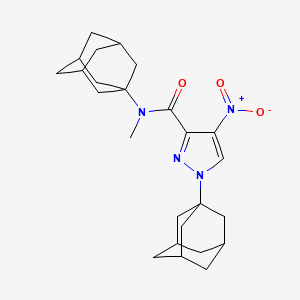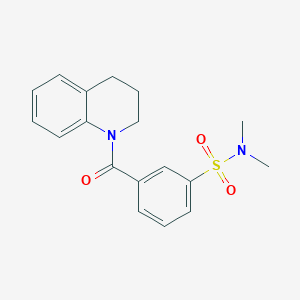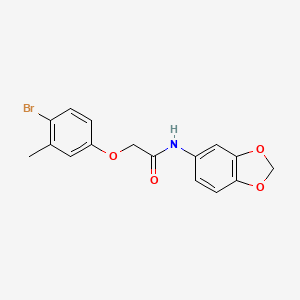
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the isoxazole class of compounds and has been studied extensively for its biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the inhibition of the Akt signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It also exhibits neuroprotective activity by reducing oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. Some of these include:
1. Studying the potential of this compound in combination with other anticancer drugs for enhanced efficacy.
2. Developing novel formulations to improve the solubility and bioavailability of this compound.
3. Studying the effects of this compound on other physiological processes, such as angiogenesis and immune response.
4. Investigating the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a promising compound with potential applications in various fields, including cancer therapy and neuroprotection. While there are some limitations to its use, the future directions for research on this compound are vast and promising.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-hydroxybenzaldehyde and 2,4-difluoronitrobenzene in the presence of a base and a catalyst. The resulting intermediate is then subjected to cyclization with the help of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. One of the significant areas of research has been in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-9-5-6-12(11(18)7-9)19-16(22)13-8-15(23-20-13)10-3-1-2-4-14(10)21/h1-8,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYBJQNWNSMBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969971.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)